molecular formula C17H20ClN3O3S B2903022 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379987-19-4

2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine

Cat. No. B2903022
CAS RN: 2379987-19-4
M. Wt: 381.88
InChI Key: VNSLKTWRRLHJLP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses .


Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, might also be analyzed .

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors or enzymes, or altering specific biochemical pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

2-[[1-(2-chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-13-9-19-17(20-10-13)24-12-14-5-4-8-21(11-14)25(22,23)16-7-3-2-6-15(16)18/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSLKTWRRLHJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

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